1-(5-Bromo-2,4-difluorophenyl)guanidine

Physicochemical Properties Druglikeness ADME

1-(5-Bromo-2,4-difluorophenyl)guanidine (CAS 1597870-45-5) is a low-molecular-weight (MW 250.04 g/mol) halogenated phenylguanidine derivative characterized by a distinct 5-bromo-2,4-difluoro substitution pattern. This compound serves as a critical intermediate and a privileged scaffold in medicinal chemistry, particularly for developing novel antibacterial agents targeting multidrug-resistant Gram-negative pathogens.

Molecular Formula C7H6BrF2N3
Molecular Weight 250.04 g/mol
Cat. No. B13689304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2,4-difluorophenyl)guanidine
Molecular FormulaC7H6BrF2N3
Molecular Weight250.04 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)F)F)N=C(N)N
InChIInChI=1S/C7H6BrF2N3/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2H,(H4,11,12,13)
InChIKeyHESFWDAISUZXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2,4-difluorophenyl)guanidine: A Key Fluoro-Bromo Phenylguanidine Building Block for Anti-Infective Research


1-(5-Bromo-2,4-difluorophenyl)guanidine (CAS 1597870-45-5) is a low-molecular-weight (MW 250.04 g/mol) halogenated phenylguanidine derivative characterized by a distinct 5-bromo-2,4-difluoro substitution pattern [1]. This compound serves as a critical intermediate and a privileged scaffold in medicinal chemistry, particularly for developing novel antibacterial agents targeting multidrug-resistant Gram-negative pathogens [2]. Its chemical structure, featuring a guanidine moiety linked to an electron-deficient aryl ring, is central to the antimicrobial pharmacophore described in recent patent literature [2].

Why 1-(5-Bromo-2,4-difluorophenyl)guanidine Cannot Be Replaced by Simple Analogs


In the development of halogenated phenylguanidine antimicrobials, the precise positioning of bromo and fluoro substituents is not a trivial design choice but a fundamental determinant of biological activity [1]. A key patent in the field structurally distinguishes the 2-bromo-4,6-difluoro-phenyl substituent as a specifically claimed embodiment, contrasting it with a 2,6-dibromo-4-fluoro-phenyl alternative, which results in a different compound with a distinct code (H-DBF) [1]. This demonstrates that simple regioisomers, such as 1-(4-bromo-2,5-difluorophenyl)guanidine or 1-(2-bromo-4,6-difluorophenyl)guanidine, are not interchangeable but rather represent unique chemical entities with divergent molecular recognition properties. Furthermore, the core aniline precursor, 5-bromo-2,4-difluoroaniline, is recognized for its specific utility in constructing complex molecules via regioselective transformations, a capability that is lost with other isomers [2].

Quantitative Differentiation of 1-(5-Bromo-2,4-difluorophenyl)guanidine from its Closest Isomers


Lipophilicity (XLogP3) Shifts Driven by Halogen Positioning Impacting Permeability

The 5-bromo-2,4-difluoro arrangement yields a distinct lipophilicity profile compared to its positional isomers. The target compound has a computed XLogP3 of 1.3 [1]. This differs from the 4-bromo-2,5-difluoro isomer, which has a computed XLogP3 of 1.7, representing a quantifiable increase in lipophilicity [2]. A 0.4 log unit difference is significant in medicinal chemistry, as it can alter membrane permeability, solubility, and non-specific protein binding.

Physicochemical Properties Druglikeness ADME

Regiospecific Role in a Defining Antimicrobial Pharmacophore

The patent literature defines a specific pharmacophore where the halo-phenyl group on the guanidine moiety is critical for potent bactericidal activity against multidrug-resistant cystic fibrosis pathogens [1]. While the target compound itself is a core structural building block, patented derivatives explicitly use a 2-bromo-4,6-difluoro-phenyl substituent (H-BDF) to achieve activity generally higher than tobramycin, ceftazidime, and meropenem against clinical isolates [1]. In contrast, replacing this with a 2,6-dibromo-4-fluoro-phenyl group yields a different lead (H-DBF), underscoring the non-fungibility of the specific bromo-difluoro pattern [1]. The 5-bromo-2,4-difluoro isomer offers a distinct starting point for structure-activity relationship (SAR) exploration within this privileged class.

Antibacterial Structure-Activity Relationship Drug-resistant Pathogens

Topological Polar Surface Area (TPSA) Fine-Tuning for CNS Penetration Potential

The target compound has a computed TPSA of 64.4 Ų [1]. This value is identical to that of its 4-bromo-2,5-difluoro isomer, as the TPSA is driven by the common guanidine and fluoro substituents [2]. However, when compared to the non-brominated, non-fluorinated parent phenylguanidine (TPSA ~ 64 Ų), the addition of specific halogens maintains a TPSA range favorable for potential CNS drug penetration (typically <70 Ų for preclinical candidates) while the distinct regiochemistry allows for differential molecular recognition. This provides a strategic advantage: the scaffold can be selected for CNS or anti-infective programs where passive permeability is critical, with the bromo-substitution offering a synthetic handle for further diversification.

Medicinal Chemistry CNS Drug Design Physicochemical Descriptors

Optimal Deployment Scenarios for 1-(5-Bromo-2,4-difluorophenyl)guanidine in Drug Discovery


Structure-Activity Relationship (SAR) Exploration of Anti-Infective Guanidines

An ideal starting point for medicinal chemistry teams constructing focused libraries around the antibacterial guanidine pharmacophore. The compound's specific regiochemistry is structurally validated by patent literature showing that the halo-phenyl guanidine motif, when elaborated, yields potent anti-infective agents. Using this precise building block ensures SAR studies probe the correct chemical space without confounding variables from isomeric impurities or alternative scaffolds [1].

Central Nervous System (CNS) Lead Optimization Programs

With a TPSA of 64.4 Ų, which is favorable for crossing the blood-brain barrier, and a moderate XLogP3 of 1.3, this compound can serve as a core scaffold for CNS drug discovery. The bromo substituent provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the exploration of chemical space for neurodegenerative or neuro-oncology targets without risking a significant increase in TPSA that would hinder CNS penetration [2].

Regioselective Synthesis and Late-Stage Diversification

As a protected guanidine building block, it is uniquely suited for chemists developing novel synthetic methodologies requiring a highly electron-deficient aryl ring. The 5-bromo substituent is ortho/para-directing and can be selectively exploited in nucleophilic aromatic substitution or metal-catalyzed coupling reactions, a feature that is not replicated by the 4-bromo isomer. This makes it the reagent of choice for complex target synthesis where regiochemical control is paramount [3].

Quote Request

Request a Quote for 1-(5-Bromo-2,4-difluorophenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.